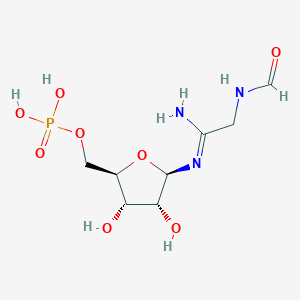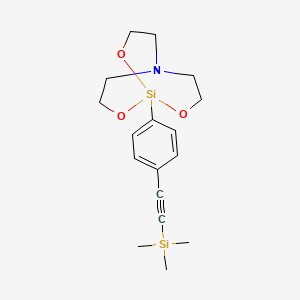
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)-: is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- involves the reaction of silatrane HSi(OCH₂CH₂)₃N with mercury (II) salts HgX₂ (X = OCOMe, OCOCF₃, OCOCCl₃, SCN, Br). This reaction affords the corresponding 1-substituted silatranes XSi(OCH₂CH₂)₃N in good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organosilicon chemistry techniques. These methods typically require precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom.
Reduction: Reduction reactions can also occur, often involving the phenyl group.
Substitution: Substitution reactions are common, especially at the silicon and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated compounds and organometallic reagents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes.
科学的研究の応用
Chemistry: The compound is used as a reagent in the synthesis of 1-substituted silatranes, which are valuable intermediates in organic synthesis .
Biology: Silatranes, including this compound, have shown potential as reversible cholinesterase inhibitors, making them of interest in neurobiology .
Industry: In industrial applications, silatranes are used as catalysts and stabilizers in various chemical processes.
作用機序
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Phenylsilatrane: Similar in structure but lacks the trimethylsilyl group.
Methylsilatrane: Another silatrane derivative with a methyl group instead of the phenyl group.
Uniqueness: The presence of the trimethylsilyl group in 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- enhances its stability and reactivity compared to other silatranes. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications.
特性
CAS番号 |
128023-26-7 |
|---|---|
分子式 |
C17H25NO3Si2 |
分子量 |
347.6 g/mol |
IUPAC名 |
trimethyl-[2-[4-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C17H25NO3Si2/c1-22(2,3)15-8-16-4-6-17(7-5-16)23-19-12-9-18(10-13-20-23)11-14-21-23/h4-7H,9-14H2,1-3H3 |
InChIキー |
BLHIGMFSXHJXKF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



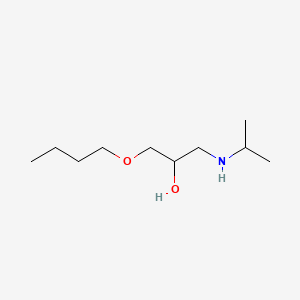


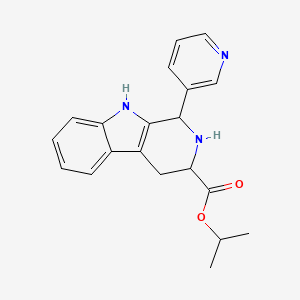
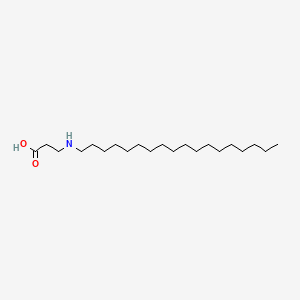
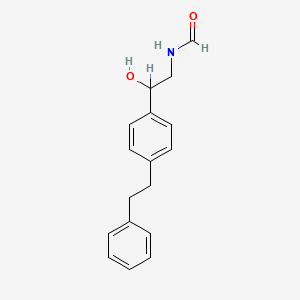


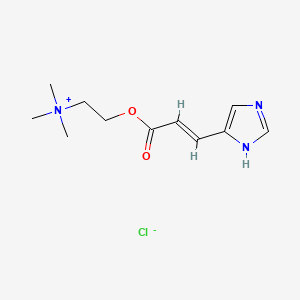
![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)
